molecular formula C17H18N6O2 B2672805 10-((1E)-2-phenyl-1-azavinyl)-1-methyl-1,3,5-trihydro-6H,7H,8H,9H-1,3-diazaper hydroepino[1,2-h]purine-2,4-dione CAS No. 1118866-03-7

10-((1E)-2-phenyl-1-azavinyl)-1-methyl-1,3,5-trihydro-6H,7H,8H,9H-1,3-diazaper hydroepino[1,2-h]purine-2,4-dione

Cat. No. B2672805
CAS RN: 1118866-03-7
M. Wt: 338.371
InChI Key: YSCBMOGPWWMXNZ-WOJGMQOQSA-N
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Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a purine core, which is a two-ring system consisting of a pyrimidine ring fused to an imidazole ring. It also has a phenyl group and an azavinyl group attached, which could potentially influence its reactivity and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the purine core, the phenyl group, and the azavinyl group. The purine core might be involved in hydrogen bonding and π-π stacking interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the purine core could contribute to its solubility in water .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions could involve further exploration of the properties and potential uses of this compound. This could include studying its biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

10-[(E)-benzylideneamino]-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-21-14-13(15(24)20-17(21)25)22-9-5-6-10-23(16(22)19-14)18-11-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,20,24,25)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCBMOGPWWMXNZ-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CCCCN(C3=N2)N=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N3CCCCN(C3=N2)/N=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-((1E)-2-phenyl-1-azavinyl)-1-methyl-1,3,5-trihydro-6H,7H,8H,9H-1,3-diazaper hydroepino[1,2-h]purine-2,4-dione

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